6-Methoxy-2-phenyl-benzo[b]thiophen
Description
Properties
Molecular Formula |
C15H12OS |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
6-methoxy-2-phenyl-1-benzothiophene |
InChI |
InChI=1S/C15H12OS/c1-16-13-8-7-12-9-14(17-15(12)10-13)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
HLGUWWKXVOYVFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The substitution pattern on the benzo[b]thiophene scaffold significantly influences physicochemical and biological properties. Below is a comparative analysis with related derivatives:
Key Observations :
- Methoxy groups increase molecular weight and polarity, enhancing binding affinity in pharmaceuticals (e.g., Raloxifene) .
- Saturated rings (e.g., tetrahydro derivatives) reduce aromaticity, altering reactivity and solubility .
Bromination and Functionalization
Bromination of 3-methylbenzo[b]thiophen with N-bromosuccinimide yields 3-bromomethyl derivatives, which react with thioureas to form thiouronium salts. These compounds exhibit antimicrobial and antitumor activity .
Preparation Methods
Reaction Mechanism and Conditions
The acid-catalyzed cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone in polyphosphoric acid (PPA) represents a classical route to 6-methoxy-2-phenyl-benzo[b]thiophen. This method involves heating the substrate in neat PPA at 85–90°C for 18 hours, followed by cooling and filtration to isolate the product. The reaction proceeds via electrophilic aromatic substitution, where the thioether group facilitates cyclization to form the benzo[b]thiophene core.
Regioselectivity Challenges
A significant limitation of this method is the formation of regioisomeric byproducts, specifically 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in a 3:1 ratio. The co-precipitation of these isomers necessitates additional purification steps, such as fractional crystallization or chromatography, which reduce overall efficiency.
Table 1: Acid-Catalyzed Cyclization Parameters
| Parameter | Value |
|---|---|
| Substrate | α-(3-methoxyphenylthio)-4-methoxyacetophenone |
| Catalyst | Polyphosphoric acid |
| Temperature | 85–90°C |
| Time | 18 hours |
| Yield (crude) | 60–70% |
| Regioisomeric Ratio | 3:1 (6-methoxy:4-methoxy) |
Aryne-Mediated One-Step Synthesis
Aryne Precursor Strategy
A modern approach utilizes aryne intermediates generated from 2-chloro-6-(trimethylsilyl)phenyl triflate (1a) and alkynyl sulfides under cesium fluoride (CsF) activation. This method enables a one-step synthesis of this compound with high regioselectivity. The reaction is conducted in acetonitrile (MeCN) at 80°C for 24 hours under carbon dioxide (1 atm), yielding the target compound in 83% isolated yield after preparative thin-layer chromatography (TLC).
Advantages Over Traditional Methods
This method circumvents regioisomer formation by leveraging the strained aryne intermediate’s reactivity, which selectively undergoes [2+2] cycloaddition with alkynyl sulfides. The use of CsF as a fluoride source ensures efficient desilylation and aryne generation, while CO2 atmosphere stabilizes reactive intermediates.
Table 2: Aryne-Mediated Synthesis Conditions
| Parameter | Value |
|---|---|
| Aryne Precursor | 2-chloro-6-(trimethylsilyl)phenyl triflate |
| Alkynyl Sulfide | Ethyl (4-tolyl)ethynyl sulfide |
| Base | Cesium fluoride (9.0 equiv) |
| Solvent | Acetonitrile |
| Temperature | 80°C |
| Time | 24 hours |
| Yield | 83% |
Boron Trichloride-Mediated Acylation
Acylation Protocol
A third method involves the acylation of a preformed benzo[b]thiophene core using boron trichloride (BCl3) in 1,2-dichloroethane at 0°C. The reaction achieves regioselective functionalization at the 3-position of the heterocycle, with the acyl group introduced via Friedel-Crafts acylation. This stepwise approach allows modular synthesis but requires prior access to the benzo[b]thiophene scaffold.
Limitations and Optimization
The reaction’s low temperature (0°C) and strict anhydrous conditions are critical to preventing side reactions. While the yield for this step is moderate (50–60%), subsequent deprotection and purification steps enhance overall efficiency.
Table 3: Boron Trichloride Acylation Parameters
| Parameter | Value |
|---|---|
| Substrate | 6-methoxy-2-phenyl-benzo[b]thiophene |
| Acylating Agent | Acetyl chloride |
| Catalyst | Boron trichloride |
| Solvent | 1,2-dichloroethane |
| Temperature | 0°C |
| Time | 2–8 hours |
| Yield | 50–60% |
Comparative Analysis of Synthetic Methods
Yield and Scalability
The aryne-mediated method offers the highest yield (83%) and scalability due to its one-step nature and minimal purification requirements. In contrast, the acid-catalyzed route suffers from lower yields (60–70%) and laborious isomer separation. The BCl3-mediated approach, while modular, is less practical for large-scale synthesis due to its multi-step protocol.
Regioselectivity and Purity
The aryne strategy eliminates regioisomer formation, whereas the acid-catalyzed method produces a 3:1 mixture requiring chromatography. BCl3 acylation provides precise functionalization but depends on the availability of preformed intermediates.
Table 4: Method Comparison
| Criterion | Acid-Catalyzed | Aryne-Mediated | BCl3 Acylation |
|---|---|---|---|
| Yield | 60–70% | 83% | 50–60% |
| Regioselectivity | Low | High | Moderate |
| Scalability | Moderate | High | Low |
| Purification Complexity | High | Low | Moderate |
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC analysis using a Zorbax® RX-C8 column (4.6 mm × 25 cm) with UV detection (280 nm) and a gradient solvent system (0.01 M aqueous sodium phosphate/acetonitrile) is employed to quantify regioisomers and assess purity. This method resolves 6-methoxy and 4-methoxy isomers with baseline separation, enabling accurate potency determination.
Q & A
Q. Key Considerations :
- Monitor reaction temperature and solvent choice (e.g., DMF or ethanol) to avoid side products .
- Use spectroscopic techniques (NMR, LC-MS) to confirm intermediate structures .
Structural Characterization Techniques
Q: What advanced analytical methods are used to resolve the crystal structure and electronic properties of this compound? A:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and packing motifs. For example, X-ray studies on related benzo[b]thiophen derivatives reveal planar aromatic systems with methoxy groups influencing intermolecular interactions .
- NMR spectroscopy :
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .
Q. Advanced Consideration :
- Use molecular docking to predict binding interactions with target proteins (e.g., HIVPR active site) .
Data Contradictions in Synthetic Yields
Q: How can researchers address inconsistencies in reported yields for this compound synthesis? A:
- Parameter optimization : Replicate reactions with controlled variables (e.g., temperature, catalyst loading). For example, cyclisation reactions in polyphosphoric acid are sensitive to heating duration, affecting isomer ratios .
- Analytical validation : Use HPLC or GC-MS to quantify product ratios and identify byproducts .
- Literature cross-check : Compare methodologies across studies (e.g., solvent purity, reagent grades) .
Example : A study reported 60% yield using Suzuki coupling, while another achieved 45% due to incomplete boronic acid conversion .
Advanced Functionalization Strategies
Q: What methodologies enable site-selective functionalization of this compound? A:
- Electrophilic aromatic substitution (EAS) : Introduce halogens or nitro groups at electron-rich positions (e.g., para to methoxy) using HNO₃/H₂SO₄ or N-bromosuccinimide (NBS) .
- Cross-coupling reactions : Install alkynyl or aryl groups via Sonogashira or Heck reactions. For example, ethynyltrimethylsilane reacts with brominated derivatives under Pd catalysis .
- Post-synthetic modification : Convert methoxy groups to hydroxyls via BBr₃ demethylation for further derivatization .
Q. Key Challenge :
Stability and Storage Conditions
Q: What are the optimal storage conditions to prevent degradation of this compound? A:
- Temperature : Store at –20°C in airtight containers to minimize oxidation .
- Light sensitivity : Protect from UV exposure due to the conjugated thiophene system .
- Solubility : Dissolve in DMSO or DCM for long-term stability; avoid protic solvents (e.g., water) .
Comparative Analysis of Spectroscopic Data
Q: How can researchers resolve discrepancies in NMR or mass spectrometry data across studies? A:
- Standardization : Use internal standards (e.g., TMS for NMR) and calibrate instruments with certified reference materials.
- Data repositories : Cross-validate with PubChem or CAS Common Chemistry entries .
- Collaborative verification : Share raw data (e.g., FID files for NMR) via platforms like IUCrData .
Example : A reported ¹³C NMR shift for the thiophene C2 position varied by 2 ppm due to solvent effects (CDCl₃ vs. DMSO-d₆) .
Mechanistic Insights into Biological Activity
Q: What mechanistic hypotheses explain the anticancer activity of this compound derivatives? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
